molecular formula C8H4F3NOS B1352266 1-Isothiocyanato-3-(trifluoromethoxy)benzene CAS No. 471937-78-7

1-Isothiocyanato-3-(trifluoromethoxy)benzene

Cat. No.: B1352266
CAS No.: 471937-78-7
M. Wt: 219.19 g/mol
InChI Key: HMLWHJZZNJAFOM-UHFFFAOYSA-N
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Description

1-Isothiocyanato-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H4F3NOS and a molecular weight of 219.19 g/mol . It is characterized by the presence of an isothiocyanate group (-N=C=S) and a trifluoromethoxy group (-OCF3) attached to a benzene ring. This compound is known for its significant reactivity and is used in various chemical and biological applications.

Preparation Methods

The synthesis of 1-Isothiocyanato-3-(trifluoromethoxy)benzene typically involves the reaction of amines with phenyl isothiocyanate . One common method includes the use of dimethylbenzene as a solvent under nitrogen protection and mild conditions. This method is advantageous due to its low toxicity, low cost, and high yield . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring safety and efficiency.

Chemical Reactions Analysis

1-Isothiocyanato-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, thiols, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Isothiocyanato-3-(trifluoromethoxy)benzene involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function . The trifluoromethoxy group enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

1-Isothiocyanato-3-(trifluoromethoxy)benzene can be compared with other isothiocyanate compounds, such as:

The unique combination of the isothiocyanate and trifluoromethoxy groups in this compound provides distinct advantages in terms of reactivity, stability, and versatility in various applications.

Properties

IUPAC Name

1-isothiocyanato-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)13-7-3-1-2-6(4-7)12-5-14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLWHJZZNJAFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00409458
Record name 1-isothiocyanato-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471937-78-7
Record name 1-isothiocyanato-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isothiocyanato-3-(trifluoromethoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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